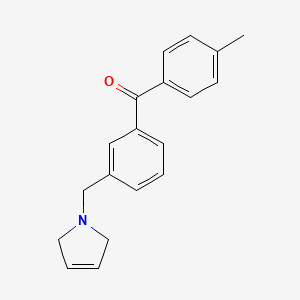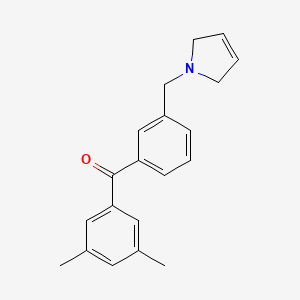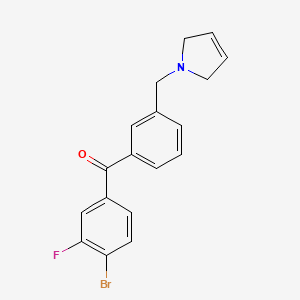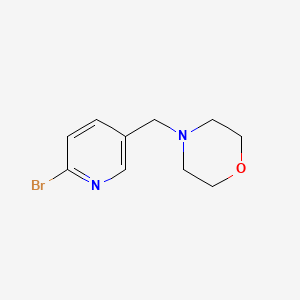
4-((6-Bromopyridin-3-yl)methyl)morpholine
Übersicht
Beschreibung
“4-((6-Bromopyridin-3-yl)methyl)morpholine” is a chemical compound with the molecular formula C10H13BrN2O12. It has a molecular weight of 257.132 and 243.1013.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-((6-Bromopyridin-3-yl)methyl)morpholine”. However, morpholine derivatives have been synthesized and characterized in various studies45.Molecular Structure Analysis
The InChI code for “4-((6-Bromopyridin-3-yl)methyl)morpholine” is 1S/C10H13BrN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H223. The compound has a topological polar surface area of 25.4 Ų3.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “4-((6-Bromopyridin-3-yl)methyl)morpholine”. However, some newly synthesized compounds similar to it have been screened for their inhibitory activity against EGFR and HER2 enzymes6.Physical And Chemical Properties Analysis
“4-((6-Bromopyridin-3-yl)methyl)morpholine” is a white to yellow solid, semi-solid, liquid, or lump2. It has a molecular weight of 243.10 g/mol31, and its exact mass is 242.00548 g/mol3.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-((6-Bromopyridin-3-yl)methyl)morpholine and its derivatives have been extensively studied for their synthesis and chemical properties. Kumar et al. (2007) highlighted its utility in synthesizing potent antimicrobials, including arecoline derivatives and polygonapholine, using a strategy involving bromination and cyclization (Kumar, Sadashiva, & Rangappa, 2007). Additionally, Chukhajian et al. (2019) explored its intramolecular cyclization and cleavage in aqueous alkaline medium, emphasizing its chemical versatility (Chukhajian, Ayrapetyan, Shahkhatuni, Chukhajian, Mkrtchyan, & Panosyan, 2019).
Biological and Pharmaceutical Research
In the realm of biological and pharmaceutical research, several studies have focused on the compound's potential applications. For instance, Šmelcerović et al. (2013) evaluated similar compounds for their inhibitory activity against xanthine oxidase, suggesting potential applications in treating gout and inflammatory conditions (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013). Similarly, Bonacorso et al. (2018) synthesized derivatives with potential applications in biomolecular binding and photophysics (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).
Chemical Modelling and Analysis
In chemical modelling, Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, showcasing its potential in the development of novel inhibitors for the PI3K-AKT-mTOR pathway (Hobbs, Bravi, Campbell, Convery, Davies, Inglis, Pal, Peace, Redmond, & Summers, 2019). This underlines its significance in medicinal chemistry and drug discovery.
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning"2. Hazard statements include H302, H315, H320, and H3352. Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P3382.
Zukünftige Richtungen
While I couldn’t find specific future directions for “4-((6-Bromopyridin-3-yl)methyl)morpholine”, it’s worth noting that morpholine derivatives are an area of active research due to their wide variety of pharmacological activity7.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
4-[(6-bromopyridin-3-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWNEXYXZJNVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634128 | |
| Record name | 4-[(6-Bromopyridin-3-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Bromopyridin-3-yl)methyl)morpholine | |
CAS RN |
364793-93-1 | |
| Record name | 4-[(6-Bromopyridin-3-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



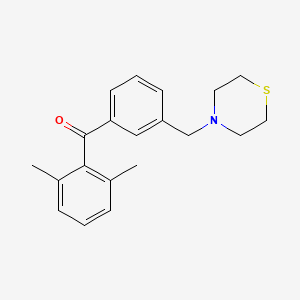
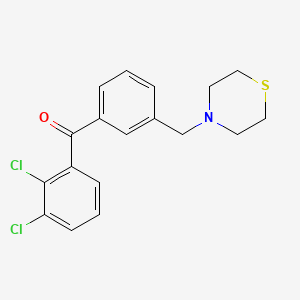
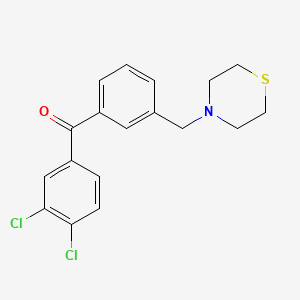
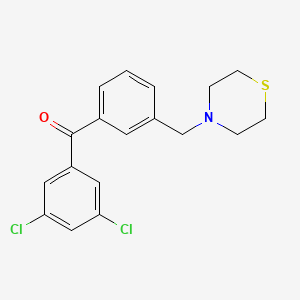
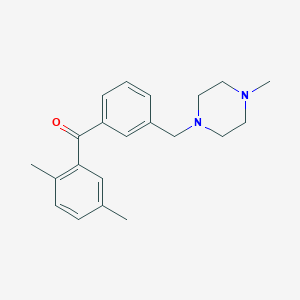
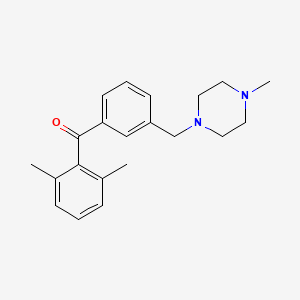
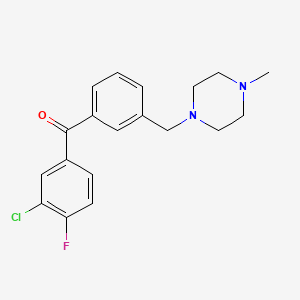
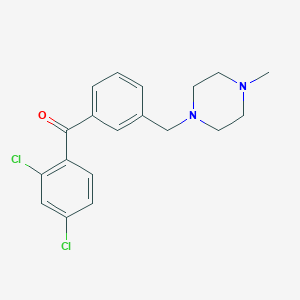
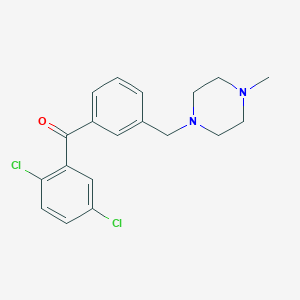
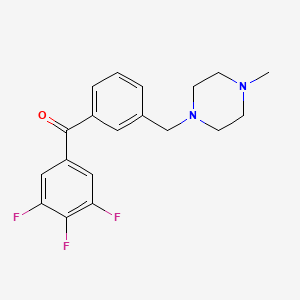
![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)
